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Compound of Interest

4-(Hydroxymethyl)-2-iodo-6-
Compound Name:
methoxyphenol

Cat. No.: B1354997

For Researchers, Scientists, and Drug Development Professionals
Introduction

4-(Hydroxymethyl)-2-iodo-6-methoxyphenol, also known as 5-iodovanillyl alcohal, is a
substituted phenolic compound with potential applications in organic synthesis and medicinal
chemistry. A thorough understanding of its spectroscopic properties is crucial for its
identification, characterization, and quality control. This technical guide provides a summary of
the expected spectroscopic data (NMR, IR, MS) for this compound.

Note on Data Availability: Despite a comprehensive search of available scientific literature and
databases, experimental spectroscopic data for 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol
could not be located. The information presented herein is therefore based on predicted values
and analysis of structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-(Hydroxymethyl)-2-
iodo-6-methoxyphenol. These predictions are based on established principles of
spectroscopic interpretation and data from similar molecular structures.

Table 1: Predicted *H NMR Spectral Data
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Chemical Shift (5,

Multiplicity Number of Protons  Assignment
ppm)
~7.0-75 Singlet 1 Ar-H
~6.8-7.2 Singlet 1 Ar-H
~55-6.0 Singlet (broad) 1 Ar-OH
~45-48 Singlet 2 -CH20H
~3.8-4.0 Singlet 3 -OCHs
~2.0-3.0 Singlet (broad) 1 -CH20H

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to TMS (6 = 0.00 ppm).

. 1 13
Chemical Shift (0, ppm) Assignment
~ 145 - 150 C-OH (Aromatic)
~ 140 - 145 C-OCHs (Aromaitic)
~130- 135 C-I (Aromatic)
~120- 125 Ar-CH
~110-115 Ar-CH
~80- 85 C-CH20H (Aromatic)
~ 60 - 65 -CH20H
~55-60 -OCHs

Solvent: CDCIs or DMSO-ds. Chemical shifts are referenced to TMS (d = 0.00 ppm).

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

O-H stretch (phenolic and

3500 - 3200 Broad, Strong alcoholic)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

1600 - 1580 Medium C=C stretch (aromatic)

1500 - 1400 Medium C=C stretch (aromatic)

1280 - 1200 Strong C-O stretch (aryl ether)

1050 - 1000 Strong C-O stretch (primary alcohol)
~ 600 - 500 Medium C-I stretch

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data

miz lon

280 [M]* (Molecular lon)
262 [M - H20]*

251 [M - CHOJ*

153 M-1]*

127 ("

lonization method: Electron lonization (EI).

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for

substituted phenols like 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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e Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls or DMSO-ds) in a standard 5 mm NMR tube.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
chemical shift referencing (6 = 0.00 ppm).

» Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

o For *H NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2
seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

o For 3C NMR, a proton-decoupled sequence is typically used with a 45-90° pulse angle
and a longer relaxation delay (2-5 seconds).

Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry potassium bromide
(KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is
obtained.

o Press the powder into a transparent pellet using a hydraulic press.
o Data Acquisition:

o Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically
in the range of 4000-400 cm~1.

o Acquire a background spectrum of the empty sample compartment or a pure KBr pellet
before running the sample.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after dissolution in a suitable volatile
solvent for liquid injection.
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« lonization: Utilize Electron lonization (El) at 70 eV to generate the molecular ion and
fragment ions.

* Mass Analysis: Analyze the ions using a quadrupole, time-of-flight (TOF), or magnetic sector
mass analyzer to obtain the mass-to-charge ratio (m/z) of each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
4-(Hydroxymethyl)-2-iodo-6-methoxyphenol.

Compound Synthesis & Purification

Synthesis of 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol

:

Purification (e.g., Crystallization, Chromatography)

Spectroscopic Analysis

NMR Spectroscopy 5 SoEETeseEm)

pretatiop

Structure Elucidation & Verification

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and spectroscopic characterization.

Conclusion
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While experimental data for 4-(Hydroxymethyl)-2-iodo-6-methoxyphenol is not currently
available in the public domain, the predicted spectroscopic data and general experimental
protocols outlined in this guide provide a valuable framework for its synthesis, identification,
and characterization. Researchers working with this compound are encouraged to perform
these analyses to confirm its structure and purity.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-(Hydroxymethyl)-2-iodo-6-
methoxyphenol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1354997#4-hydroxymethyl-2-iodo-6-methoxyphenol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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